2-Butoxy-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-Butoxy-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C9H18O3S This compound is characterized by the presence of a butoxy group and a methylsulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-(methylsulfanyl)butanoic acid typically involves the reaction of butyl alcohol with 4-(methylsulfanyl)butanoic acid under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the butyl alcohol reacts with the carboxyl group of the 4-(methylsulfanyl)butanoic acid to form the ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkyl or aryl derivatives of the original compound.
Scientific Research Applications
2-Butoxy-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The butoxy group and the methylsulfanyl group can interact with enzymes and receptors, leading to changes in their activity. The compound may inhibit or activate certain metabolic pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylsulfanyl)butanoic acid: A natural precursor in methionine biosynthesis.
4-Methylsulfanyl-2-oxo-butanoic acid: A fatty acid found in plants and microbes.
Uniqueness
2-Butoxy-4-(methylsulfanyl)butanoic acid is unique due to the presence of both a butoxy group and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
652968-14-4 |
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Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-butoxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-3-4-6-12-8(9(10)11)5-7-13-2/h8H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
UPJQJAYEXNIEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCSC)C(=O)O |
Origin of Product |
United States |
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